molecular formula C4H6N4O2S B582098 2-Aminopyrimidine-5-sulfonamide CAS No. 99171-23-0

2-Aminopyrimidine-5-sulfonamide

Cat. No.: B582098
CAS No.: 99171-23-0
M. Wt: 174.178
InChI Key: QDRARHQVEYBKSS-UHFFFAOYSA-N
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Description

2-Aminopyrimidine-5-sulfonamide is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 2-position and a sulfonamide group at the 5-position.

Biochemical Analysis

Biochemical Properties

2-Aminopyrimidine-5-sulfonamide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various chemical transformations, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some derivatives of 2-aminopyrimidine have exhibited antitrypanosomal and antiplasmodial activities, indicating their potential effects on cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism can vary depending on the specific derivative of 2-aminopyrimidine and the biological context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . While specific data on this compound is limited, studies on related 2-aminopyrimidine derivatives have shown that they can exhibit different effects at different doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific pathways involved can depend on the biological context and the specific derivative of 2-aminopyrimidine.

Transport and Distribution

The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific details on the subcellular localization of this compound are currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopyrimidine-5-sulfonamide typically involves multi-step reactions starting from acyclic precursors. One common method includes the following steps:

    Ring Closure: Starting materials such as benzylidene acetones and ammonium thiocyanates undergo cyclization to form the pyrimidine ring.

    Aromatization: The intermediate is then aromatized to stabilize the ring structure.

    S-Methylation: Introduction of a methyl group to the sulfur atom.

    Oxidation: The methylsulfonyl compound is oxidized to form the sulfonamide group.

    Formation of Guanidines: The final step involves the reaction with suitable amines to introduce the amino group.

Industrial Production Methods: Industrial production methods for this compound often utilize cost-effective and scalable processes. For instance, the use of N,N-dimethylformamide, phosphorus trichloride, and acetal as starting materials, followed by a pressurized reaction with guanidine nitrate under catalytic conditions, is a common approach. This method is advantageous due to its mild reaction conditions, high yield, and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfonamide group to sulfonic acid derivatives.

    Reduction: Reduction of the sulfonamide group to amine derivatives.

    Substitution: Nucleophilic substitution reactions at the amino or sulfonamide groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted pyrimidine derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

2-Aminopyrimidine-5-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Aminopyrimidine: Lacks the sulfonamide group but shares the pyrimidine core structure.

    2-Chloro-4-aminopyrimidine: Contains a chlorine atom at the 4-position instead of a sulfonamide group.

    2-Amino-4,6-dichloropyrimidine: Features chlorine atoms at both the 4 and 6 positions.

Uniqueness: 2-Aminopyrimidine-5-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the pyrimidine ring. This dual functionality enhances its reactivity and potential for forming diverse derivatives with significant biological activities .

Properties

IUPAC Name

2-aminopyrimidine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H,(H2,5,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRARHQVEYBKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697706
Record name 2-Aminopyrimidine-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99171-23-0
Record name 2-Aminopyrimidine-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-PYRIMIDINESULFONAMIDE
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